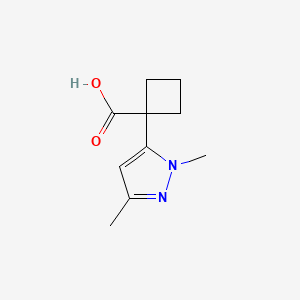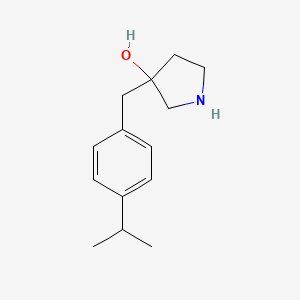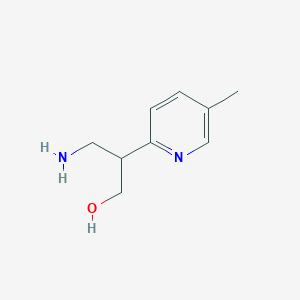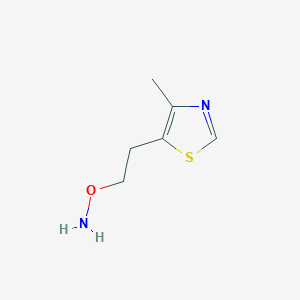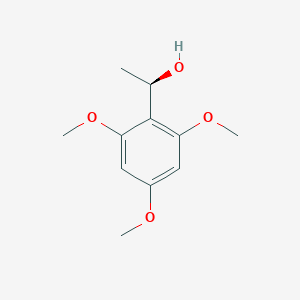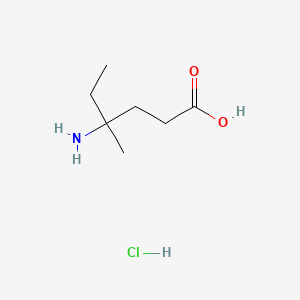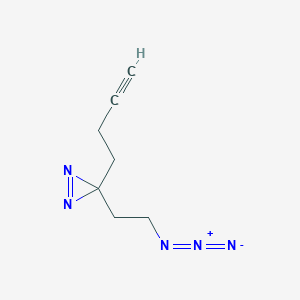
2-Chloro-1-(quinolin-7-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(quinolin-7-yl)ethanone is an organic compound that features a quinoline ring system substituted with a chloroacetyl group. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The quinoline ring is a heterocyclic aromatic structure that is known for its biological activity and is found in many natural and synthetic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(quinolin-7-yl)ethanone typically involves the reaction of quinoline derivatives with chloroacetyl chloride. One common method includes the Friedel-Crafts acylation of quinoline with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-1-(quinolin-7-yl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form quinoline carboxylic acids using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in ethanol.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution.
Major Products:
Nucleophilic Substitution: Substituted quinoline derivatives.
Reduction: 2-Hydroxy-1-(quinolin-7-yl)ethanone.
Oxidation: Quinoline-7-carboxylic acid.
Scientific Research Applications
2-Chloro-1-(quinolin-7-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biological Studies: It is employed in studies investigating the biological activity of quinoline-based compounds, including their interactions with enzymes and receptors.
Industrial Applications: The compound is used in the development of dyes, pigments, and other materials that require quinoline derivatives.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(quinolin-7-yl)ethanone involves its interaction with biological targets such as enzymes and receptors. The quinoline ring system can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions.
Comparison with Similar Compounds
2-Chloroquinoline: Similar in structure but lacks the ethanone group.
Quinoline-7-carboxylic acid: An oxidation product of 2-Chloro-1-(quinolin-7-yl)ethanone.
2-Chloro-1-(quinolin-6-yl)ethanone: A positional isomer with the chloroacetyl group at a different position on the quinoline ring.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the chloro and ethanone groups allows for a wide range of chemical modifications, making it a versatile intermediate in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C11H8ClNO |
|---|---|
Molecular Weight |
205.64 g/mol |
IUPAC Name |
2-chloro-1-quinolin-7-ylethanone |
InChI |
InChI=1S/C11H8ClNO/c12-7-11(14)9-4-3-8-2-1-5-13-10(8)6-9/h1-6H,7H2 |
InChI Key |
LOZGDRMHDFWIIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)C(=O)CCl)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


